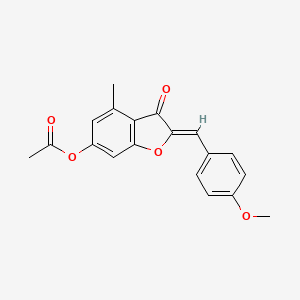
4-butoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-butoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has been synthesized for scientific research purposes. It is also known as BIQ or benzamide derivative.
Scientific Research Applications
Synthesis and Chemical Transformations
Research has demonstrated innovative synthetic methodologies involving primary benzamides and diazo compounds to efficiently produce isoquinolinones, highlighting functional group tolerability and environmental friendliness (Youzhi Wu et al., 2016). Similarly, the development of a Co(III)-catalyzed protocol for the synthesis of isoquinolinones and pyridinones from benzamides and acrylamides, showcasing diverse functional group compatibility, is noted for its synthetic utility (Xinghua Li et al., 2020).
Fluorescent Chemosensors
A study introduced a highly selective fluorescent chemosensor for detecting cobalt(II) ions in living cells, utilizing a distinct structure for turn-on fluorescence enhancement. This sensor demonstrated high sensitivity and selectivity, important for biological and environmental monitoring (Yulong Liu et al., 2019).
Radiotracer Development
Research into arylamides hybrids of high-affinity σ2 receptor ligands provided insights into the development of PET radiotracers for tumor diagnosis. This work highlights the potential of chemical structures related to "4-butoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide" for medical imaging applications, especially in identifying tumors (C. Abate et al., 2011).
properties
IUPAC Name |
4-butoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-4-5-15-29-21-12-9-19(10-13-21)23(27)25-20-11-8-18-7-6-14-26(22(18)16-20)24(28)17(2)3/h8-13,16-17H,4-7,14-15H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKWFLIMTBTUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2653563.png)
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2653564.png)

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/no-structure.png)
![2-hydroxy-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2653570.png)




![4-(N,N-diallylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2653579.png)
![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2653581.png)
![2-[(4-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2653582.png)
